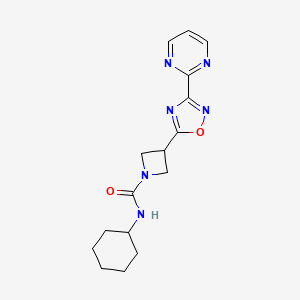

N-cyclohexyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound is known to target protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

Diversity-Oriented Synthesis of N-Heterocycles

A metal-free one-pot approach to the diversity-oriented synthesis of N-heterocycles, including 1,2,4-oxadiazoles and 2,6-disubstituted pyrimidin-4-ones, has been described. This method involves carboxamidation of amidines with aryl carboxylic acids and aryl propargylic acids at room temperature. The process includes tandem nucleophilic addition–deamination–intramolecular cyclization to yield heterocyclic compounds. This approach facilitates the synthesis of complex molecules, such as drug lead molecules, demonstrating the application of N-heterocyclic compounds in drug development (Gupta et al., 2014).

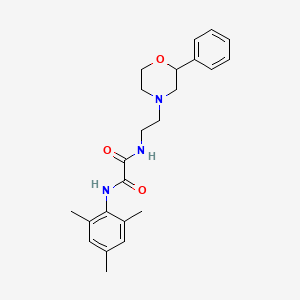

mGluR5 Positive Allosteric Modulators

A novel series of aryl azetidinyl oxadiazoles has been identified as mGluR5 positive allosteric modulators (PAMs) with improved physico-chemical properties. This research highlights the therapeutic potential of these compounds in the modulation of mGluR5, a receptor involved in various neurological disorders. The study provides insights into the optimization challenges and the delicate balance required to switch between positive and negative allosteric modulation (Packiarajan et al., 2012).

Reduction of Metabolism by Aldehyde Oxidase

The rapid metabolism of the imidazo[1,2-a]pyrimidine moiety by aldehyde oxidase (AO) presents a significant challenge in drug development. This study explores medicinal chemistry strategies to avoid AO-mediated oxidation, offering valuable insights into the design of more stable therapeutic agents. The findings could benefit drug discovery programs by providing strategies to mitigate rapid drug metabolism (Linton et al., 2011).

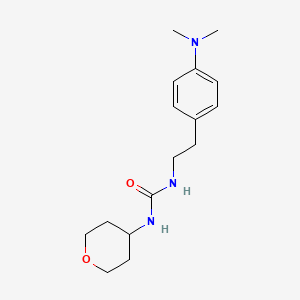

Synthesis and Evaluation of Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been described. This study underscores the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, opening avenues for the development of novel therapeutic compounds (Thomas et al., 2016).

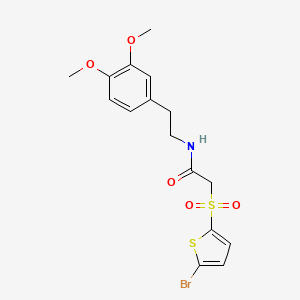

Antibacterial and Antibiotic Drug Synthesis

The synthesis of new antibiotic and antibacterial drugs using heterocyclic synthesis with thiophene-2-carboxamide has been explored. This research contributes to the ongoing efforts to develop new antimicrobial agents, highlighting the significance of heterocyclic compounds in the pharmaceutical industry (Ahmed, 2007).

Propriétés

IUPAC Name |

N-cyclohexyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c23-16(19-12-5-2-1-3-6-12)22-9-11(10-22)15-20-14(21-24-15)13-17-7-4-8-18-13/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLMBNLVJAWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2784366.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)

![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)